molecular formula C11H16O3S B1595384 Isobutyl p-toluenesulfonate CAS No. 4873-56-7

Isobutyl p-toluenesulfonate

Cat. No.: B1595384
CAS No.: 4873-56-7
M. Wt: 228.31 g/mol
InChI Key: QIMRPGAQCKHRKB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyl p-toluenesulfonate can be synthesized through the esterification of p-toluenesulfonyl chloride with isobutyl alcohol. The reaction typically involves the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out under controlled temperature conditions to prevent decomposition of the product.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

IBPTS undergoes S<sub>N</sub>2 reactions facilitated by the tosylate group’s excellent leaving ability. The sulfonate group stabilizes the transition state, enabling efficient displacement by nucleophiles under mild conditions.

Reaction Examples:

  • Alkoxylation : Reaction with alkoxides (e.g., sodium 2-naphthoxide) in polar aprotic solvents (e.g., DMF) yields ethers. For example, in undergraduate labs, butyl p-toluenesulfonate reacts with 2-naphthol under reflux with NaOH to produce 2-butoxynaphthalene in high yield .

  • Amination : Amines such as pyridine or aliphatic amines displace the tosylate group, forming alkylated amines.

Table 1: S<sub>N</sub>2 Reaction Conditions and Outcomes

Nucleophile Solvent Base Product Yield
Sodium 2-naphthoxideDMFNaOH2-Butoxynaphthalene80–90%
PyridineTHFNoneN-Isobutylpyridinium salt~75%

Elimination Reactions

Under strongly basic conditions, IBPTS undergoes β-elimination to form alkenes. This pathway competes with substitution when steric hindrance or high base strength favors deprotonation.

Reaction Mechanism:

  • Base-Induced Elimination : Strong bases like potassium tert-butoxide abstract a β-hydrogen, forming a double bond. For example, heating IBPTS with KOtBu in DMF yields isobutylene and p-toluenesulfonic acid .

Table 2: Elimination Reaction Parameters

Base Solvent Temperature Product
Potassium tert-butoxideDMF80°CIsobutylene + TsOH

Biological Alkylation and Genotoxicity

IBPTS and related p-toluenesulfonates are investigated for their alkylating potential in biological systems , which can lead to DNA damage.

Key Findings:

  • Genotoxicity : Isobutyl and other alkyl p-toluenesulfonates form reactive intermediates that alkylate DNA, posing mutagenic risks. A study by AstraZeneca identified these esters as potential genotoxins .

  • Metabolic Pathways : In vivo, IBPTS may undergo enzymatic hydrolysis or interact with nucleophilic sites in proteins and nucleic acids.

Table 3: Genotoxicity Assessment of p-Toluenesulfonates

Compound Test System Result Reference
Isobutyl p-toluenesulfonateIn vitro DNADNA adduct formation observed

Synthetic Route:

  • Reagents : Isobutanol, p-toluenesulfonyl chloride, NaOH, TBAB.

  • Conditions : 40–50°C, 1 hour.

  • Yield : ~99% purity after workup .

Environmental Degradation

While specific biodegradation data for IBPTS is limited, related sulfonates show rapid aerobic breakdown in wastewater treatment systems.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Isobutyl p-toluenesulfonate is characterized by its sulfonate group, which contributes to its reactivity as an alkylating agent. It primarily undergoes nucleophilic substitution reactions due to the presence of the sulfonate group, making it valuable in organic synthesis. The compound is synthesized through the esterification of p-toluenesulfonyl chloride with isobutyl alcohol, often using a base like sodium hydroxide to neutralize byproducts.

Scientific Research Applications

  • Organic Synthesis :
    • Intermediate in Pharmaceutical Development : IBPTS is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to act as an alkylating agent allows for the introduction of isobutyl groups into target molecules, enhancing their biological activity.
    • Reagent in Drug Development : It serves as a reagent in the development of active pharmaceutical ingredients (APIs), contributing to the formation of complex organic structures necessary for drug efficacy.
  • Biochemical Studies :
    • Mechanisms of Action : Research indicates that IBPTS can interact with enzymes such as Lysozyme C and Pro-cathepsin H, highlighting its potential role in biochemical pathways and enzyme inhibition studies.
    • Genotoxicity Assessment : Studies have identified IBPTS as potentially genotoxic due to its ability to form reactive intermediates that may damage DNA. This has implications for safety assessments in pharmaceuticals .
  • Environmental Science :
    • Biodegradation Studies : IBPTS has been evaluated for its biodegradability in wastewater treatment systems. A study showed a degradation rate of approximately 90% within 24 hours using activated sludge as an inoculum, indicating its potential environmental impact and suitability for use in formulations that require rapid degradation.
    • Aquatic Ecosystem Impact : Case studies have assessed the environmental fate of IBPTS, finding that while it is biodegradable, its metabolites could pose risks to aquatic life if present in high concentrations. Monitoring programs are recommended to evaluate its levels in water bodies.

Case Studies and Research Findings

  • Biodegradation Study : A notable investigation into the aerobic biodegradation of IBPTS revealed that it can be rapidly decomposed under controlled conditions, making it a candidate for environmentally friendly applications.
  • Genotoxicity Research : A study conducted by AstraZeneca indicated that isopropyl and butyl esters of p-toluenesulfonic acid, including IBPTS, were identified as potential genotoxins due to their reactive nature .

Mechanism of Action

The mechanism of action of isobutyl p-toluenesulfonate involves its role as a leaving group in nucleophilic substitution reactions. The sulfonate group is displaced by a nucleophile, leading to the formation of a new chemical bond . This property makes it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

  • Methyl p-toluenesulfonate
  • Ethyl p-toluenesulfonate
  • Propyl p-toluenesulfonate
  • Butyl p-toluenesulfonate

Comparison: Isobutyl p-toluenesulfonate is unique due to its branched isobutyl group, which can influence its reactivity and steric properties compared to its linear counterparts . This can affect the outcome of reactions and the stability of the compound under various conditions.

Biological Activity

Isobutyl p-toluenesulfonate (IBPTS) is an organic compound that has garnered attention for its potential biological activities and applications in various fields, particularly in medicinal chemistry and environmental science. This article provides a comprehensive overview of the biological activity of IBPTS, including its chemical properties, mechanisms of action, and relevant research findings.

This compound is an ester derived from p-toluenesulfonic acid and isobutanol. Its chemical formula is C11H14O3SC_{11}H_{14}O_3S, and it has a molecular weight of approximately 230.30 g/mol. The compound is characterized by its sulfonate group, which contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of IBPTS can be attributed to several mechanisms, including:

Biodegradation Studies

A notable study assessed the aerobic biodegradation of IBPTS using activated sludge as an inoculum. The results demonstrated a degradation rate of approximately 90% after 24 hours at a concentration of 100 mg/L. This indicates that IBPTS can be rapidly decomposed in wastewater treatment systems, reducing its environmental impact .

Parameter Value
Degradation MethodAerobic
InoculumActivated Sludge
Initial Concentration100 mg/L
Degradation Rate90% after 24 hours

Genotoxicity Assessment

Research has also focused on the genotoxic potential of p-toluenesulfonates. A study conducted by AstraZeneca highlighted that isopropyl and butyl esters of p-toluenesulfonic acid were identified as potential genotoxins due to their ability to form reactive intermediates that can damage DNA .

Case Study: Environmental Impact

A case study evaluated the environmental fate of IBPTS in aquatic ecosystems. The study found that while the compound is biodegradable, its metabolites could still pose risks to aquatic life if present in high concentrations. Monitoring programs were recommended to assess the levels of IBPTS and its degradation products in water bodies .

Properties

IUPAC Name

2-methylpropyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3S/c1-9(2)8-14-15(12,13)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMRPGAQCKHRKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20964110
Record name 2-Methylpropyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4873-56-7
Record name Isobutyl p-toluenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004873567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4873-56-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=214493
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methylpropyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOBUTYL P-TOLUENESULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS60887388
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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